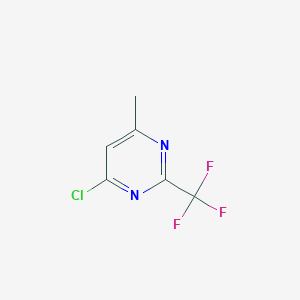

4-Chloro-6-methyl-2-trifluoromethylpyrimidine

Description

Properties

IUPAC Name |

4-chloro-6-methyl-2-(trifluoromethyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClF3N2/c1-3-2-4(7)12-5(11-3)6(8,9)10/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZGKRWRIUHIHDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClF3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70648594 | |

| Record name | 4-Chloro-6-methyl-2-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70648594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1582-25-8 | |

| Record name | 4-Chloro-6-methyl-2-(trifluoromethyl)pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1582-25-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-6-methyl-2-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70648594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 4-Chloro-6-methyl-2-trifluoromethylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 4-Chloro-6-methyl-2-trifluoromethylpyrimidine, a fluorinated heterocyclic compound of interest in synthetic chemistry and drug discovery. The information is compiled from various chemical databases and scientific literature to serve as a foundational resource for laboratory professionals.

Core Physical and Chemical Data

This compound is a substituted pyrimidine with the chemical formula C₆H₄ClF₃N₂. Its structural and molecular information is fundamental to its reactivity and physical characteristics.

| Property | Value | Source |

| Molecular Formula | C₆H₄ClF₃N₂ | PubChem[1] |

| Molecular Weight | 196.56 g/mol | PubChem[1] |

| CAS Number | 5993-98-6 | PubChem[1] |

| Appearance | Transparent oil / liquid | Dymshits, et al.[2] |

| Boiling Point | 171.2 ± 35.0 °C (at 760 Torr, Calculated) | ChemBlink[3] |

| 84-85 °C (at 11 mm Hg, for 2-chloro-4-difluoromethyl-6-methylpyrimidine) | Dymshits, et al.[2] | |

| Density | 1.428 ± 0.06 g/cm³ (at 20 °C, Calculated) | ChemBlink[3] |

| Solubility | Slightly soluble in water (2.6 g/L at 25 °C, Calculated) | ChemBlink[3] |

| May be soluble in DMSO, Ethanol, DMF | InvivoChem[4] | |

| Flash Point | 57.3 ± 25.9 °C (Calculated) | ChemBlink[3] |

| Refractive Index (n²⁰/D) | 1.452 (Calculated) | InvivoChem[4] |

Experimental Protocols

While many of the listed physical properties are derived from computational models, this section outlines standard experimental procedures for their empirical determination in a laboratory setting.

Determination of Boiling Point (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common micro-method for its determination involves a Thiele tube or a similar heating apparatus.

Apparatus:

-

Thiele tube or other oil bath/heating block

-

Thermometer (calibrated)

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Heat source (Bunsen burner or hot plate)

-

Liquid paraffin or other suitable heating oil

Procedure:

-

A small quantity (a few milliliters) of this compound is placed into the fusion tube.

-

A capillary tube, sealed at one end, is inverted and placed inside the fusion tube containing the sample.

-

The fusion tube is attached to a thermometer, ensuring the sample and the thermometer bulb are at the same level.

-

The entire assembly is clamped and immersed in a Thiele tube filled with heating oil.

-

The apparatus is heated gently and slowly.

-

As the temperature rises, air trapped in the capillary tube will slowly exit.

-

The temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube is recorded. This indicates that the vapor pressure of the liquid has overcome the external pressure.

Determination of Density

Density is typically determined using a pycnometer or a digital density meter.

Apparatus:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary fine bore through it)

-

Analytical balance (accurate to ±0.0001 g)

-

Constant temperature water bath

Procedure:

-

The empty, clean, and dry pycnometer is accurately weighed.

-

The pycnometer is filled with the sample liquid, ensuring no air bubbles are present, and the stopper is inserted. Excess liquid will exit through the capillary.

-

The outside of the pycnometer is carefully cleaned and dried.

-

The filled pycnometer is weighed.

-

The temperature of the liquid is recorded.

-

The weight of the liquid is determined by subtraction.

-

The volume of the pycnometer is determined by repeating the procedure with a reference liquid of known density (e.g., deionized water).

-

The density of the sample is calculated using the formula: Density = Mass / Volume.

Logical and Experimental Relationships

The following diagrams illustrate the synthesis pathway for the compound and a typical workflow for physical property determination.

References

- 1. 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine | C6H4ClF3N2 | CID 19009749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. notes.fluorine1.ru [notes.fluorine1.ru]

- 3. CAS # 5993-98-6, 4-Chloro-2-methyl-6-trifluoromethylpyrimidine - chemBlink [ww.chemblink.com]

- 4. 4-CHLORO-2-METHYL-6-TRIFLUOROMETHYLPYRIMIDINE | Others 15 | 5993-98-6 | Invivochem [invivochem.com]

Spectroscopic Profile of 4-Chloro-6-methyl-2-trifluoromethylpyrimidine: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the chemical compound 4-Chloro-6-methyl-2-trifluoromethylpyrimidine, identified by the CAS Number 5993-98-6. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering detailed spectral data and the methodologies for their acquisition.

Compound Identification

-

Chemical Name: 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine

-

Molecular Formula: C₆H₄ClF₃N₂

-

Molecular Weight: 196.56 g/mol

-

CAS Number: 5993-98-6

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results |

Note: While the availability of ¹³C NMR data is indicated in databases such as PubChem and SpectraBase, specific chemical shift values were not accessible in the conducted search.[1]

¹H NMR Spectroscopic Data:

No specific ¹H NMR spectral data, such as chemical shifts or peak lists, were found in the available search results.

Infrared (IR) Spectroscopy

Table 2: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Assignment |

| Data not available in search results |

Note: No specific IR absorption peaks for this compound were identified in the search results.

Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| Data not available in search results |

Note: The availability of GC-MS data is mentioned in PubChem and SpectraBase, but detailed fragmentation patterns and m/z values with relative intensities were not accessible.[2]

Experimental Protocols

Detailed experimental protocols for the acquisition of the cited spectroscopic data are outlined below. These are generalized procedures for the analysis of pyrimidine derivatives and are intended to provide a framework for reproducible research.

NMR Spectroscopy

A general protocol for obtaining NMR spectra of pyrimidine derivatives involves the following steps:

-

Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solution should be transferred to a standard 5 mm NMR tube.

-

Instrument Parameters:

-

Spectrometer: A high-resolution NMR spectrometer (e.g., Bruker, JEOL) operating at a field strength of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

-

Temperature: Standard ambient temperature (e.g., 298 K).

-

Referencing: Chemical shifts are typically referenced to an internal standard, such as tetramethylsilane (TMS) at 0.00 ppm.

-

Data Acquisition: For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled pulse sequence is commonly used.

-

Infrared (IR) Spectroscopy

A standard protocol for FT-IR analysis is as follows:

-

Sample Preparation: The sample can be prepared as a KBr pellet, a nujol mull, or as a thin film on a salt plate (e.g., NaCl, KBr). For liquid samples, a thin layer can be placed between two salt plates.

-

Instrument Parameters:

-

Spectrometer: A Fourier Transform Infrared (FT-IR) spectrometer.

-

Spectral Range: Typically scanned from 4000 to 400 cm⁻¹.

-

Resolution: A resolution of 4 cm⁻¹ is generally sufficient.

-

Data Acquisition: A background spectrum is collected first, followed by the sample spectrum. The final spectrum is presented in terms of transmittance or absorbance.

-

Mass Spectrometry (MS)

A general procedure for GC-MS analysis is described below:

-

Sample Preparation: A dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane, methanol) is prepared.

-

Instrument Parameters:

-

Gas Chromatograph (GC): Equipped with a suitable capillary column (e.g., DB-5ms). The oven temperature is programmed to ramp up to ensure separation of components.

-

Mass Spectrometer (MS): The GC is coupled to a mass spectrometer, typically using Electron Ionization (EI) at 70 eV.

-

Mass Range: The spectrometer is set to scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-400).

-

Data Analysis: The resulting mass spectrum provides information on the molecular ion and the fragmentation pattern of the molecule.

-

Logical Relationships and Workflows

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the synthesis and spectroscopic characterization.

Caption: A potential mass spectrometry fragmentation pathway.

References

The Synthesis of 4-Chloro-6-methyl-2-trifluoromethylpyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the core synthetic pathways for obtaining 4-chloro-6-methyl-2-trifluoromethylpyrimidine, a crucial building block in the development of novel pharmaceutical and agrochemical agents. This document provides a comprehensive overview of the starting materials, reaction conditions, and experimental protocols, supplemented with quantitative data and process visualizations to facilitate understanding and replication in a laboratory setting.

Core Synthetic Pathway: From Diketone to Chloropyrimidine

The most prevalent and well-documented synthetic route to this compound proceeds through a two-step process. This pathway begins with the condensation of a fluorinated diketone with urea to form a pyrimidinol intermediate, which is subsequently chlorinated to yield the final product.

Step 1: Synthesis of 4-Trifluoromethyl-6-methylpyrimidine-2-ol

The initial step involves the cyclocondensation of 1,1,1-trifluoropentane-2,4-dione with urea. This reaction forms the core pyrimidine ring structure. While historically carried out in ethanol with a sulfuric acid catalyst, modern methodologies have demonstrated higher yields using glacial acetic acid as the solvent.[1]

Step 2: Chlorination of 4-Trifluoromethyl-6-methylpyrimidine-2-ol

The intermediate, 4-trifluoromethyl-6-methylpyrimidine-2-ol, is then converted to the target compound, this compound, through a chlorination reaction. This is typically achieved by refluxing the pyrimidinol with phosphorus oxychloride (POCl₃).[1]

A visual representation of this synthetic workflow is provided below.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound and its intermediate.

| Step | Reactants | Reagents/Solvents | Reaction Time | Temperature | Yield | Purity | Reference |

| 1. Condensation | 1,1,1-Trifluoropentane-2,4-dione, Urea | Glacial Acetic Acid | 1.5 hours | Reflux | 91% | N/A | [1] |

| 2. Chlorination | 4-Trifluoromethyl-6-methylpyrimidine-2-ol | POCl₃ | 11 hours | Reflux | 76.5% | 99% | [1] |

Experimental Protocols

This section provides detailed experimental methodologies for the synthesis of this compound.

Experiment 1: Synthesis of 4-Trifluoromethyl-6-methylpyrimidine-2-ol[1]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 1,1,1-trifluoropentane-2,4-dione (1 equivalent) and urea (1 equivalent) in glacial acetic acid.

-

Reaction Execution: Heat the reaction mixture to reflux and maintain for 1.5 hours.

-

Work-up and Purification: After cooling, the resulting precipitate is collected. The crude product can be purified by recrystallization from water to yield white crystals of 4-trifluoromethyl-6-methylpyrimidine-2-ol.

Experiment 2: Synthesis of this compound[1]

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser, add 4-trifluoromethyl-6-methylpyrimidine-2-ol (1 equivalent) to an excess of phosphorus oxychloride (POCl₃).

-

Reaction Execution: Heat the mixture to reflux and maintain for 11 hours.

-

Work-up and Purification: After the reaction is complete, carefully remove the excess POCl₃ under reduced pressure. The resulting crude product is then purified by vacuum distillation to obtain this compound as a thin oil.

The logical flow of the experimental procedure is illustrated in the following diagram.

Alternative Starting Materials and Related Syntheses

While the aforementioned pathway is a primary route, it is important for researchers to be aware of related starting materials that can be utilized for the synthesis of similar pyrimidine derivatives. One such key intermediate is 2,4-dichloro-6-(trifluoromethyl)pyrimidine . This compound can serve as a versatile precursor for introducing various functional groups at the 2- and 4-positions of the pyrimidine ring through nucleophilic substitution reactions.[2][3] The synthesis of the target molecule, this compound, could potentially be achieved through a selective methylation or other modification of a related dichloro- or hydroxy-pyrimidine.

For instance, the synthesis of N-benzyl-2-chloro-6-(trifluoromethyl)pyrimidin-4-amine is achieved by reacting 2,4-dichloro-6-(trifluoromethyl)pyrimidine with benzylamine.[2] This highlights the utility of di- and tri-substituted pyrimidines as platforms for generating diverse chemical entities.

The relationship between these key compounds is depicted in the diagram below.

This guide provides a foundational understanding of the synthesis of this compound. The detailed protocols and quantitative data are intended to support researchers in their efforts to produce this valuable compound for further investigation and application in drug discovery and development.

References

A Comprehensive Technical Guide to the Safe Handling of 4-Chloro-6-methyl-2-trifluoromethylpyrimidine

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth guide to the safety and handling precautions for 4-Chloro-6-methyl-2-trifluoromethylpyrimidine (CAS No. 5993-98-6). The information is compiled from safety data sheets and chemical databases to ensure research and development professionals can manage this substance responsibly.

Chemical Identification and Properties

This section summarizes the key physical and chemical properties of this compound.

| Property | Value | Source |

| CAS Number | 5993-98-6 | [1][2][3] |

| Molecular Formula | C₆H₄ClF₃N₂ | [1] |

| Molecular Weight | 196.56 g/mol | [1][4] |

| Appearance | Liquid, Semi-solid or Solid | [5] |

| Boiling Point | 171.2 ± 35.0 °C at 760 Torr | [2][6] |

| Flash Point | 57.3 °C | [2][6] |

| Density | 1.428 ± 0.06 g/cm³ | [2][6] |

| Solubility | Slightly soluble in water (2.6 g/L at 25 °C) | [2] |

Hazard Identification and Classification

This compound is classified as hazardous. The following table outlines its GHS classification.

| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |

| Acute Toxicity, Oral | Acute Tox. 4 | H302: Harmful if swallowed | GHS07 (Exclamation Mark) | Warning |

| Skin Corrosion/Irritation | Skin Irrit. 2 | H315: Causes skin irritation | GHS07 (Exclamation Mark) | Warning |

| Serious Eye Damage/Eye Irritation | Eye Irrit. 2A | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) | Warning |

| Specific target organ toxicity — single exposure | STOT SE 3 | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) | Warning |

| Sources:[1][2][5][7] |

Experimental Protocols: Safety and Handling

Adherence to strict safety protocols is mandatory when handling this compound.

Exposure Controls and Personal Protective Equipment (PPE)

Engineering controls and appropriate PPE are critical to minimize exposure.

| Control | Specification | Rationale and Source |

| Engineering Controls | Use only in a well-ventilated area, preferably within a chemical fume hood.[8][9] | To minimize inhalation of vapors. Ensure eyewash stations and safety showers are readily accessible.[10][11] |

| Eye/Face Protection | Wear tight-sealing safety goggles with side-shields or a full-face shield.[9][12][13] | To protect against splashes and vapors. Standard safety glasses are insufficient.[9] |

| Skin Protection | Wear appropriate protective gloves (e.g., Butyl rubber, Viton™) and a chemical-resistant lab coat.[9] | To prevent skin contact. Nitrile gloves are not recommended for prolonged use with chlorinated hydrocarbons.[9] Inspect gloves before use. |

| Respiratory Protection | If ventilation is inadequate, use a NIOSH/MSHA approved respirator with an organic vapor filter.[10][12] | To prevent respiratory tract irritation from vapor inhalation.[1] |

| Hygiene Measures | Wash hands thoroughly after handling.[7][10] Do not eat, drink, or smoke in the work area.[8][12] Launder contaminated clothing before reuse.[8][14] | To prevent accidental ingestion and skin contamination. |

Safe Handling and Storage

| Procedure | Description |

| Handling | Avoid all personal contact, including inhalation of vapors.[8][15] Wear full protective clothing and equipment.[15] Keep containers securely sealed when not in use.[8] |

| Storage | Store locked up.[10][11] Keep containers tightly closed in a dry, cool, and well-ventilated place.[11][12] Recommended storage temperature is freezer grade.[5] Store away from incompatible materials such as strong oxidizing agents.[12] |

Accidental Release Measures

| Spill Size | Protocol |

| Minor Spills | 1. Evacuate non-essential personnel and ensure adequate ventilation. 2. Wear full PPE as described in section 3.1. 3. Contain and absorb the spill with inert material (e.g., sand, vermiculite).[9][15] 4. Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[15] 5. Clean the affected area thoroughly. Avoid runoff into drains.[15] |

| Major Spills | 1. Evacuate the area immediately and move upwind.[15] 2. Alert the appropriate emergency response team and the fire brigade, informing them of the location and nature of the hazard.[15] 3. Only trained personnel with appropriate PPE, including self-contained breathing apparatus, should enter the area. |

First-Aid Measures

Immediate medical attention is required in case of exposure. Show the Safety Data Sheet to the attending physician.[16]

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[10][14][16] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected skin area with soap and plenty of water for at least 15 minutes.[7][14][16] If skin irritation occurs, seek medical advice.[14] |

| Eye Contact | Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, also under the eyelids.[7][10] Remove contact lenses if present and easy to do. Continue rinsing.[10] Seek immediate medical attention from an ophthalmologist.[7] |

| Ingestion | Do NOT induce vomiting.[10][11] Rinse mouth thoroughly with water.[10][16] Never give anything by mouth to an unconscious person.[16] Call a physician or poison control center immediately.[10][11] |

Fire-Fighting Measures

| Aspect | Protocol |

| Suitable Extinguishing Media | Use carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.[10][11] |

| Specific Hazards | The product is combustible.[10] Containers may explode when heated.[10] Thermal decomposition can release irritating and toxic gases, including carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), hydrogen chloride (HCl), and hydrogen fluoride (HF).[10][11][12] |

| Protective Equipment | Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand or other positive pressure mode.[10][11][15] |

Visual Safety Guides

The following diagrams provide visual workflows for key safety and handling procedures.

Caption: Standard workflow for handling this compound.

Caption: Decision guide for selecting appropriate Personal Protective Equipment (PPE).

References

- 1. 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine | C6H4ClF3N2 | CID 19009749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS # 5993-98-6, 4-Chloro-2-methyl-6-trifluoromethylpyrimidine - chemBlink [ww.chemblink.com]

- 3. 4-CHLORO-2-METHYL-6-TRIFLUOROMETHYLPYRIMIDINE | 5993-98-6 [chemicalbook.com]

- 4. scbt.com [scbt.com]

- 5. 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine | 5993-98-6 [sigmaaldrich.com]

- 6. 4-CHLORO-2-METHYL-6-TRIFLUOROMETHYLPYRIMIDINE | Others 15 | 5993-98-6 | Invivochem [invivochem.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 9. benchchem.com [benchchem.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

- 14. aksci.com [aksci.com]

- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 16. schc.org [schc.org]

An In-depth Technical Guide to the Solubility of 4-Chloro-6-methyl-2-trifluoromethylpyrimidine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of 4-Chloro-6-methyl-2-trifluoromethylpyrimidine, a key intermediate in various synthetic pathways. Due to the limited availability of specific quantitative solubility data for this compound, this guide presents data for a structurally analogous compound, 2-chloro-3-(trifluoromethyl)pyridine, to provide valuable insights for solvent selection and process development. Additionally, this guide outlines a standard experimental protocol for determining solubility and illustrates a common synthetic route for the target compound.

Core Solubility Data

Table 1: Mole Fraction Solubility (x₁) of 2-chloro-3-(trifluoromethyl)pyridine in Various Organic Solvents at Different Temperatures [1]

| Temperature (K) | Methanol | 2-Propanol | n-Butyl Alcohol | Acetone | Ethyl Acetate | Acetonitrile | Trichloromethane |

| 273.15 | 0.1594 | 0.1633 | 0.1388 | 0.4011 | 0.3544 | 0.3588 | 0.4433 |

| 278.15 | 0.1843 | 0.1911 | 0.1642 | 0.4455 | 0.3988 | 0.4011 | 0.4899 |

| 283.15 | 0.2111 | 0.2212 | 0.1911 | 0.4911 | 0.4455 | 0.4466 | 0.5355 |

| 288.15 | 0.2412 | 0.2544 | 0.2212 | 0.5377 | 0.4922 | 0.4944 | 0.5822 |

| 293.15 | 0.2733 | 0.2911 | 0.2533 | 0.5844 | 0.5411 | 0.5433 | 0.6288 |

| 298.15 | 0.3088 | 0.3288 | 0.2877 | 0.6311 | 0.5899 | 0.5922 | 0.6744 |

| 303.15 | 0.3455 | 0.3688 | 0.3244 | 0.6777 | 0.6388 | 0.6411 | 0.7188 |

Disclaimer: The data presented in this table is for 2-chloro-3-(trifluoromethyl)pyridine and is intended to be used as a representative guide for the solubility of this compound. Actual solubility may vary.

Experimental Protocols for Solubility Determination

A reliable and commonly employed method for determining the solubility of a solid organic compound in a solvent is the gravimetric method. This approach involves preparing a saturated solution at a specific temperature and then determining the concentration of the solute.

Gravimetric Method for Solubility Determination

Objective: To determine the solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound

-

High-purity organic solvent of choice

-

Thermostatically controlled water bath or shaker

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (chemically compatible with the solvent)

-

Pre-weighed evaporation dishes or vials

-

Drying oven or vacuum desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume or mass of the selected organic solvent.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled water bath or shaker set to the desired temperature.

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid at the end of this period confirms saturation.

-

-

Sample Collection and Filtration:

-

Allow the undissolved solid to settle by stopping the agitation and letting the vial stand in the temperature-controlled bath for several hours.

-

Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled syringe (to match the experimental temperature) fitted with a syringe filter. This prevents precipitation or dissolution during sampling.

-

Dispense the filtered saturated solution into a pre-weighed evaporation dish.

-

-

Solvent Evaporation and Mass Determination:

-

Record the total mass of the evaporation dish and the collected saturated solution.

-

Evaporate the solvent from the solution. This can be done at room temperature in a fume hood, or more rapidly in a drying oven at a temperature below the boiling point of the solvent and the melting point of the solute. A vacuum desiccator can also be used.

-

Once all the solvent has evaporated, cool the dish to room temperature in a desiccator and weigh it to determine the mass of the dissolved solid.

-

-

Calculation of Solubility:

-

Mass of the solvent: Subtract the mass of the dissolved solid from the total mass of the saturated solution collected.

-

Solubility: Express the solubility in the desired units, such as grams of solute per 100 grams of solvent ( g/100g ), grams of solute per liter of solvent (g/L), or as a mole fraction.

-

Synthesis Workflow

This compound is commonly synthesized from its corresponding pyrimidin-2-ol derivative. The following diagram illustrates a typical synthetic pathway.

Caption: Synthesis of this compound.

References

4-Chloro-6-methyl-2-trifluoromethylpyrimidine material safety data sheet (MSDS)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the material safety data, properties, and handling guidelines for 4-Chloro-6-methyl-2-trifluoromethylpyrimidine. The information is intended to support laboratory safety and inform research and development activities.

Chemical Identification and Properties

This section summarizes the key identifiers and physicochemical properties of this compound.

| Identifier | Value | Source |

| Chemical Name | 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine | [1][2] |

| CAS Number | 5993-98-6 | [1][3][4] |

| Molecular Formula | C₆H₄ClF₃N₂ | [1] |

| Molecular Weight | 196.56 g/mol | [1][4] |

| IUPAC Name | 4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine | [1][2] |

| InChI | InChI=1S/C6H4ClF3N2/c1-3-11-4(6(8,9)10)2-5(7)12-3/h2H,1H3 | [1][2] |

| InChIKey | JYLBKMNTQSEPJM-UHFFFAOYSA-N | [1][2] |

| SMILES | CC1=NC(=C(C=N1)Cl)C(F)(F)F | [4] |

| Physicochemical Property | Value | Source |

| Physical Form | Liquid, Semi-solid, or Solid | [2] |

| Boiling Point | 171.2 ± 35.0 °C at 760 Torr (Calculated) | [3][4] |

| Density | 1.428 ± 0.06 g/cm³ (20 °C, 760 Torr) (Calculated) | [3][4] |

| Flash Point | 57.3 ± 25.9 °C (Calculated) | [3][4] |

| Solubility | Slightly soluble (2.6 g/L) at 25 °C (Calculated) | [3] |

| Refractive Index | 1.452 | [4] |

| Hydrogen Bond Acceptor Count | 5 | [4] |

| Heavy Atom Count | 12 | [4] |

Hazard Identification and Classification

This substance is classified as hazardous. The following table summarizes its GHS classification and associated hazard statements.

| GHS Classification | Hazard Class and Category | Source |

| Pictogram | [1][2] | |

| Signal Word | Warning | [1][2] |

| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1][2][3] |

| Hazard Classes | Acute Toxicity, Oral (Category 4)Skin Irritation (Category 2)Eye Irritation (Category 2A)Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory tract irritation | [1][3] |

Experimental Protocols

While specific experimental protocols for this exact compound are not detailed in the publicly available safety data sheets, the hazard classifications are typically determined through standardized testing methods, such as those established by the OECD (Organisation for Economic Co-operation and Development) or equivalent regulatory bodies.

-

Acute Oral Toxicity (LD50): The "Harmful if swallowed" classification is generally determined by studies on rats, where a single dose of the substance is administered orally to determine the lethal dose for 50% of the test population.

-

Skin Irritation: This is typically assessed using in vivo studies on rabbits, where the substance is applied to the skin to observe for signs of irritation, such as erythema and edema, over a set period.

-

Eye Irritation: This is also commonly evaluated through in vivo studies on rabbits, where the substance is instilled into the eye to check for effects on the cornea, iris, and conjunctiva.

-

Specific Target Organ Toxicity - Single Exposure: This is determined by observing for any functional or morphological changes in specific organs, in this case, the respiratory tract, following a single exposure to the substance.

Safe Handling and Emergency Procedures

A systematic approach to handling this chemical is crucial for ensuring laboratory safety. The following diagram illustrates the logical workflow for safe use, from preparation to disposal.

Caption: Logical workflow for the safe handling of this compound.

First-Aid Measures

In case of exposure, follow these first-aid measures and seek medical attention.

| Exposure Route | First-Aid Measures | Source |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention. | [5][6] |

| Skin Contact | Wash with plenty of soap and water. If skin irritation occurs: Get medical advice/attention. Take off contaminated clothing and wash it before reuse. | [6] |

| Inhalation | Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell. | |

| Ingestion | Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell. Do NOT induce vomiting. | [7] |

Fire-Fighting Measures

| Aspect | Guidance | Source |

| Suitable Extinguishing Media | Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam. | |

| Specific Hazards | Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), hydrogen chloride, and hydrogen fluoride. | |

| Protective Equipment | Wear self-contained breathing apparatus (SCBA) and full protective gear. | [8] |

Accidental Release Measures

| Aspect | Guidance | Source |

| Personal Precautions | Ensure adequate ventilation. Wear personal protective equipment. Avoid breathing vapors, mist, or gas. | [7] |

| Environmental Precautions | Prevent further leakage or spillage if safe to do so. Do not let the product enter drains. | |

| Containment and Cleanup | Soak up with inert absorbent material and dispose of as hazardous waste. Keep in suitable, closed containers for disposal. | [8] |

Handling and Storage

| Aspect | Guidance | Source |

| Safe Handling | Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation. Use only in a well-ventilated area, preferably in a chemical fume hood. | [7][9] |

| Storage | Keep containers tightly closed in a dry, cool, and well-ventilated place. Storage temperature in a freezer is recommended. | [2][8][6] |

Exposure Controls and Personal Protection

| Control | Recommendation | Source |

| Engineering Controls | Ensure that eyewash stations and safety showers are close to the workstation location. Use in a well-ventilated area, with local exhaust ventilation recommended. | [5][7] |

| Eye/Face Protection | Wear tight-sealing safety goggles or a face shield. | |

| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure. | |

| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator. | [8] |

| Hygiene Measures | Handle in accordance with good industrial hygiene and safety practices. Wash hands before breaks and at the end of the workday. | [8] |

Stability and Reactivity

| Aspect | Information | Source |

| Chemical Stability | Stable under recommended storage conditions. | [6] |

| Conditions to Avoid | Incompatible products, excess heat, and moisture. | [6] |

| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases, and strong reducing agents. | |

| Hazardous Decomposition Products | Under fire conditions, may produce carbon monoxide, carbon dioxide, nitrogen oxides, hydrogen chloride, and hydrogen fluoride. | [6] |

Toxicological Information

| Toxicological Effect | Information | Source |

| Acute Toxicity | Harmful if swallowed. | [1][3] |

| Skin Corrosion/Irritation | Causes skin irritation. | [1][3] |

| Serious Eye Damage/Irritation | Causes serious eye irritation. | [1][3] |

| Respiratory Sensitization | No data available. | |

| Skin Sensitization | No data available. | |

| Germ Cell Mutagenicity | No data available. | |

| Carcinogenicity | No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC, ACGIH, NTP, or OSHA. | |

| Reproductive Toxicity | No data available. | |

| Specific Target Organ Toxicity - Single Exposure | May cause respiratory irritation. | [1][3] |

| Specific Target Organ Toxicity - Repeated Exposure | No data available. | |

| Aspiration Hazard | No data available. |

Ecological Information

There is limited publicly available information on the ecological effects of this compound. It is recommended to prevent its release into the environment.

Disposal Considerations

Dispose of this chemical and its container as hazardous waste in accordance with all federal, state, and local regulations. Do not allow it to enter drains or waterways.

Transport Information

Transport regulations may vary. It is essential to consult the relevant regulations (e.g., DOT, IATA, IMDG) before shipping this material.

Regulatory Information

This substance is subject to various chemical regulations. Users should ensure compliance with all applicable national and international regulations.

References

- 1. 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine | C6H4ClF3N2 | CID 19009749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine | 5993-98-6 [sigmaaldrich.com]

- 3. CAS # 5993-98-6, 4-Chloro-2-methyl-6-trifluoromethylpyrimidine - chemBlink [ww.chemblink.com]

- 4. 4-CHLORO-2-METHYL-6-TRIFLUOROMETHYLPYRIMIDINE | Others 15 | 5993-98-6 | Invivochem [invivochem.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.nl [fishersci.nl]

- 7. GR63799|106342-69-2|MSDS [dcchemicals.com]

- 8. fishersci.com [fishersci.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-depth Technical Guide to 4-Chloro-6-methyl-2-trifluoromethylpyrimidine and Its Isomers: Synthesis, History, and Applications

This technical guide provides a comprehensive overview of the synthesis, history, and applications of 4-chloro-6-methyl-2-trifluoromethylpyrimidine and its closely related isomers, which are significant intermediates in the development of agrochemicals and pharmaceuticals. This document is intended for researchers, scientists, and professionals in the fields of drug discovery and chemical development.

Introduction and Physicochemical Properties

This compound and its isomers are halogenated pyrimidine derivatives characterized by the presence of a trifluoromethyl group, which often imparts desirable properties such as increased metabolic stability and binding affinity in biologically active molecules. The specific isomer for which more detailed synthetic and biological data is publicly available is 2-chloro-4-methyl-6-(trifluoromethyl)pyrimidine (CAS No. 241164-09-0). Due to the greater availability of data, this guide will focus primarily on this isomer while drawing contextual information from the broader class of related compounds.

Table 1: Physicochemical Properties of 2-Chloro-4-methyl-6-(trifluoromethyl)pyrimidine

| Property | Value | Reference |

| CAS Number | 241164-09-0 | [1] |

| Molecular Formula | C₆H₄ClF₃N₂ | [2] |

| Molecular Weight | 196.56 g/mol | [2] |

| Appearance | White solid | [3] |

| Melting Point | Not explicitly stated | |

| Boiling Point | Not explicitly stated | |

| IUPAC Name | 2-chloro-4-methyl-6-(trifluoromethyl)pyrimidine | [2] |

History and Discovery

The precise initial discovery of this compound is not well-documented in a singular seminal publication. Instead, its emergence can be traced through the patent literature and synthetic methodology studies focused on novel agrochemicals and pharmaceuticals. The development of fluorinated pyrimidines as a class of bioactive molecules gained significant traction in the latter half of the 20th century. The trifluoromethyl group, in particular, became a key structural motif in the design of new pesticides and drugs due to its unique electronic properties and metabolic stability.

Early work on related compounds, such as the synthesis of various trifluoromethyl pyrimidine derivatives, laid the groundwork for the eventual synthesis of the title compound and its isomers. Research in the early 21st century, particularly in the development of novel fungicides and insecticides, frequently features the chloro-methyl-trifluoromethylpyrimidine scaffold as a key building block. For instance, a 2022 study details the synthesis of 2-methyl-4-chloro-6-trifluoromethylpyrimidine as a crucial intermediate for a new class of antifungal agents, indicating its established role in synthetic chemistry by this time.[3]

Synthesis and Experimental Protocols

The synthesis of chloro-methyl-trifluoromethylpyrimidine isomers typically involves a multi-step process starting from readily available precursors. A common strategy involves the cyclization of a trifluoromethyl-containing diketone with a nitrogen source to form the pyrimidine ring, followed by chlorination.

Synthesis of 2-Methyl-4-chloro-6-trifluoromethylpyrimidine

A representative synthetic pathway for 2-methyl-4-chloro-6-trifluoromethylpyrimidine is a five-step process starting from acetamidine hydrochloride and ethyl trifluoroacetoacetate.[3]

Experimental Protocol:

Step 1: Synthesis of 2-Methyl-4-hydroxy-6-(trifluoromethyl)pyrimidine

-

Acetamidine hydrochloride and ethyl trifluoroacetoacetate are used as starting materials.

-

The reaction involves a cyclization step to form the pyrimidine ring.

Step 2: Chlorination to 2-Methyl-4-chloro-6-trifluoromethylpyrimidine

-

The hydroxyl group of 2-methyl-4-hydroxy-6-(trifluoromethyl)pyrimidine is replaced with a chlorine atom.

-

This is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃).

Step 3: Hydrazinolysis

-

2-Methyl-4-chloro-6-trifluoromethylpyrimidine (20 mmol) and absolute ethanol (50 ml) are placed in a three-necked flask and stirred under an ice bath.

-

Hydrazine hydrate (30 mmol) is added dropwise.

-

The reaction proceeds in the ice bath, and its completion is monitored by Thin Layer Chromatography (TLC).

-

Water is then added to precipitate a yellow solid, which is purified by column chromatography to yield 4-hydrazinyl-2-methyl-6-(trifluoromethyl)pyrimidine.[3]

Step 4 & 5: Further derivatization

-

The resulting 4-hydrazinyl-2-methyl-6-(trifluoromethyl)pyrimidine can then undergo further cyclization and thioetherification to produce a variety of derivatives with potential biological activity.[3]

DOT Script for the Synthesis of 4-Hydrazinyl-2-methyl-6-(trifluoromethyl)pyrimidine

Caption: Synthetic workflow for 4-hydrazinyl-2-methyl-6-(trifluoromethyl)pyrimidine.

Biological Activity and Applications

The primary application of this compound and its isomers is as a key intermediate in the synthesis of novel agrochemicals, particularly fungicides and insecticides. The presence of both the chloro and trifluoromethyl groups on the pyrimidine ring provides a versatile scaffold for further chemical modification to develop compounds with high biological potency.

Antifungal Activity

Several studies have demonstrated the potent antifungal activity of derivatives synthesized from chloro-methyl-trifluoromethylpyrimidine intermediates. For instance, a series of 1,2,4-triazolo[4,3-c]trifluoromethylpyrimidine derivatives bearing a thioether moiety, synthesized from 2-methyl-4-chloro-6-trifluoromethylpyrimidine, exhibited significant antifungal activities against various plant pathogens, including Botrytis cinerea and Phytophthora infestans.[3]

Table 2: Antifungal Activity of Selected Derivatives

| Compound | Target Fungus | Inhibition Rate (%) at 50 µg/mL | Reference |

| Derivative 5q | Botrytis cinerea (cucumber) | >90 | [3] |

| Derivative 5r | Botrytis cinerea (strawberry) | >90 | [3] |

| Derivative 5s | Phytophthora infestans | >90 | [3] |

Insecticidal Activity

Derivatives of trifluoromethylpyrimidines have also shown promising insecticidal properties. A 2021 study on pyrimidin-4-amine derivatives containing a 5-(trifluoromethyl)-1,2,4-oxadiazole moiety reported excellent insecticidal activity against several pests, including Mythimna separata.[4] While not directly synthesized from the title compound, this research highlights the importance of the trifluoromethylpyrimidine core in developing new insecticides. Another study in 2022 demonstrated that novel trifluoromethyl pyrimidine derivatives bearing an amide moiety exhibited moderate insecticidal activities against Mythimna separata and Spodoptera frugiperda.[5]

Table 3: Insecticidal Activity of Selected Trifluoromethylpyrimidine Derivatives

| Compound | Target Insect | Mortality Rate (%) at 500 µg/mL | Reference |

| Derivative 5o | Spodoptera frugiperda | 80.0 | [5] |

| Derivative 5t | Spodoptera frugiperda | 83.3 | [5] |

| Derivative 5w | Spodoptera frugiperda | 90.0 | [5] |

| Derivative 5w | Mythimna separata | 86.7 | [5] |

Mechanism of Action and Signaling Pathways

The precise mechanism of action for many of the final agrochemical products derived from this compound is often target-specific and depends on the final molecular structure. For some insecticidal derivatives of pyrimidin-4-amine, the mode of action has been suggested to involve the inhibition of acetylcholinesterase (AChE), a key enzyme in the nervous system of insects.[4]

DOT Script for a Hypothesized Insecticidal Mechanism of Action

Caption: Hypothesized inhibition of AChE by an insecticidal pyrimidine derivative.

Conclusion

This compound and its isomers are valuable and versatile building blocks in synthetic organic chemistry. While their specific historical discovery is not pinpointed to a single event, their importance has grown with the increasing demand for novel and effective agrochemicals. The synthetic routes to these compounds are well-established, allowing for the creation of a diverse range of derivatives. The demonstrated antifungal and insecticidal activities of these derivatives underscore the significance of the trifluoromethylpyrimidine scaffold in the ongoing development of new crop protection agents and potentially, pharmaceutical compounds. Future research will likely continue to explore the vast chemical space accessible from these intermediates, leading to the discovery of new molecules with enhanced biological profiles.

References

- 1. 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine [cymitquimica.com]

- 2. 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine | C6H4ClF3N2 | CID 19009749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Design, Synthesis, and Pesticidal Activities of Pyrimidin-4-amine Derivatives Bearing a 5-(Trifluoromethyl)-1,2,4-oxadiazole Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]

Methodological & Application

Application Notes and Protocols: Synthesis of 4-Chloro-6-methyl-2-trifluoromethylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 4-Chloro-6-methyl-2-trifluoromethylpyrimidine, a key intermediate in the development of various bioactive molecules. The synthesis is a two-step process commencing with the cyclocondensation of 2,2,2-trifluoroacetamide and ethyl acetoacetate to form the precursor 4-hydroxy-6-methyl-2-trifluoromethylpyrimidine. Subsequent chlorination of this intermediate yields the final product. This protocol includes detailed experimental procedures, tables of quantitative data, and a visual representation of the synthetic workflow.

Introduction

Pyrimidine derivatives containing a trifluoromethyl group are of significant interest in medicinal chemistry and agrochemistry due to their unique biological activities. The trifluoromethyl group can enhance properties such as metabolic stability, lipophilicity, and binding affinity to biological targets. This compound serves as a versatile building block for the synthesis of more complex molecules with potential applications as antifungal, insecticidal, and anticancer agents. The presence of a reactive chlorine atom at the 4-position allows for facile nucleophilic substitution, enabling the introduction of various functional groups.

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₄ClF₃N₂ |

| Molecular Weight | 196.56 g/mol |

| CAS Number | 5993-98-6 |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 35-36 °C at 22 Torr |

| Density | 1.429 g/cm³ |

Table 2: Spectroscopic Data for Isomeric 2-Chloro-4-methyl-6-trifluoromethylpyrimidine[1]

| Analysis | Result |

| ¹H NMR (δ, ppm) | 7.46 (s, 1H, Het), 2.67 (s, 3H, CH₃) |

| ¹⁹F NMR (δ, ppm) | 6.78 (s, 3F, CF₃) |

| Mass Spec (m/z) | 196 [M]⁺ |

Experimental Protocols

The synthesis of this compound is achieved in two primary steps:

-

Step 1: Synthesis of 4-Hydroxy-6-methyl-2-trifluoromethylpyrimidine

-

Step 2: Synthesis of this compound

Step 1: Synthesis of 4-Hydroxy-6-methyl-2-trifluoromethylpyrimidine

This procedure is based on the general principle of pyrimidine synthesis via cyclocondensation.

Materials:

-

2,2,2-Trifluoroacetamide

-

Ethyl acetoacetate

-

Sodium ethoxide

-

Ethanol, absolute

-

Hydrochloric acid, concentrated

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Heating mantle

-

Büchner funnel and filter paper

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium ethoxide (1.1 equivalents) in absolute ethanol under an inert atmosphere.

-

To this solution, add 2,2,2-trifluoroacetamide (1.0 equivalent) and ethyl acetoacetate (1.0 equivalent).

-

Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Dissolve the residue in water and acidify with concentrated hydrochloric acid to a pH of approximately 4-5.

-

A precipitate of 4-hydroxy-6-methyl-2-trifluoromethylpyrimidine will form.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Expected Yield: 60-70%

Step 2: Synthesis of this compound

This procedure details the chlorination of the hydroxypyrimidine precursor using phosphorus oxychloride.

Materials:

-

4-Hydroxy-6-methyl-2-trifluoromethylpyrimidine

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Distillation apparatus

-

Ice bath

-

Sodium bicarbonate solution, saturated

-

Dichloromethane (DCM) or Ethyl acetate

-

Anhydrous sodium sulfate

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, place 4-hydroxy-6-methyl-2-trifluoromethylpyrimidine (1.0 equivalent).

-

Carefully add an excess of phosphorus oxychloride (5-10 equivalents) and a catalytic amount of N,N-dimethylformamide.

-

Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.

-

After completion, cool the reaction mixture to room temperature and carefully quench by slowly pouring it onto crushed ice with vigorous stirring.

-

Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation to yield pure this compound.

Expected Yield: 75-85%

Mandatory Visualization

Caption: Synthetic workflow for this compound.

References

Application Notes and Protocols for Suzuki Coupling Reactions Using 4-Chloro-6-methyl-2-trifluoromethylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This powerful palladium-catalyzed reaction is particularly valuable in medicinal chemistry for the synthesis of biaryl and heteroaryl-aryl structures, which are common motifs in biologically active compounds.[2][3] The pyrimidine scaffold, a key component of nucleic acids, is a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[4][5][6]

This document provides detailed application notes and protocols for the Suzuki coupling reaction of 4-Chloro-6-methyl-2-trifluoromethylpyrimidine with various boronic acids. The presence of a trifluoromethyl group can significantly enhance the metabolic stability and cell permeability of drug candidates. The chloro-substituent at the 4-position of the pyrimidine ring serves as a versatile handle for the introduction of aryl and heteroaryl moieties, leading to the synthesis of novel compounds with potential therapeutic applications. While chloro-heteroarenes can be less reactive than their bromo or iodo counterparts, optimized reaction conditions with appropriate palladium catalysts and ligands can achieve high yields.[7]

Reaction Principle

The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the organohalide (this compound) to form a Pd(II) complex.

-

Transmetalation: In the presence of a base, the organoboron reagent (aryl or heteroaryl boronic acid) transfers its organic moiety to the palladium center, forming a new organopalladium(II) complex.

-

Reductive Elimination: The diaryl-palladium(II) complex undergoes reductive elimination to yield the desired coupled product (4-aryl-6-methyl-2-trifluoromethylpyrimidine) and regenerate the active Pd(0) catalyst, which re-enters the catalytic cycle.[8]

Data Presentation: Optimized Reaction Conditions for Suzuki Coupling of Chloro-pyrimidines

The following table summarizes various reported conditions for the Suzuki coupling of chloro-pyrimidine derivatives with arylboronic acids. This data can serve as a valuable starting point for the optimization of reactions with this compound.

| Chloro-pyrimidine Substrate | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) & Time | Yield (%) |

| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | - | K₂CO₃ (3) | 1,4-Dioxane/H₂O (2:1) | 100 (MW, 15 min) | 81 |

| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | 1,4-Dioxane | 100 (24 h) | 71 |

| 6-Chloropyrido[2,3-d]pyrimidine | Arylboronic acid | Pd₂(dba)₃ (2.5) | P(t-Bu)₃ (5) | KF (spray-dried) | THF | 50 (Overnight) | Moderate |

| 4-Chloro-2-(trifluoromethyl)pyrido[1,2-e]purine | p-Tolylboronic acid | Pd(OAc)₂ (10) | Xantphos (20) | K₂CO₃ (2) | 1,4-Dioxane | 100 (MW, 30 min) | 84 |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane | 70-80 (18-22 h) | Good |

| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(dppf)Cl₂·CH₂Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 (MW, 15 min) | 70 |

Experimental Protocols

This section provides a general protocol for the Suzuki coupling of this compound with an arylboronic acid. This protocol should be considered a starting point and may require optimization for specific substrates and scales.

Materials and Reagents:

-

This compound

-

Arylboronic acid (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃, 0.5-5 mol%)

-

Ligand (if required, e.g., SPhos, XPhos, P(t-Bu)₃, 1-10 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 equivalents)

-

Anhydrous and degassed solvent (e.g., 1,4-Dioxane, Toluene, DMF, or a mixture with water)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware (Schlenk flask or microwave vial)

-

Magnetic stirrer and heating plate (or microwave reactor)

-

Solvents for work-up (e.g., Ethyl acetate, Dichloromethane)

-

Brine, anhydrous MgSO₄ or Na₂SO₄

-

Silica gel for column chromatography

General Procedure (Conventional Heating):

-

Inert Atmosphere Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq.), the corresponding arylboronic acid (1.2 eq.), and the base (2.0-3.0 eq.).

-

Evacuation and Backfilling: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.

-

Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst and, if necessary, the ligand.

-

Solvent Addition: Add the degassed anhydrous solvent via syringe. The typical concentration is 0.1-0.5 M.

-

Reaction: Place the sealed flask in a preheated oil bath and stir at the desired temperature (typically 80-120 °C).

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aryl-6-methyl-2-trifluoromethylpyrimidine.

Microwave-Assisted Procedure:

-

Reaction Setup: To a microwave reaction vessel equipped with a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), the palladium catalyst, ligand (if used), and the base.

-

Purging: Seal the vessel and purge with an inert gas for 10-15 minutes.

-

Solvent Addition: Add the degassed solvent system via syringe.

-

Microwave Irradiation: Place the vessel in the microwave reactor and heat to the desired temperature (typically 100-150 °C) for the specified time (usually 10-30 minutes).

-

Work-up and Purification: Follow steps 7-9 from the conventional heating procedure.

Visualizations

Suzuki Coupling Catalytic Cycle

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki Coupling

Caption: General experimental workflow for Suzuki coupling.

Applications in Drug Development

The 4-aryl-6-methyl-2-trifluoromethylpyrimidine scaffold is of significant interest to drug development professionals. The pyrimidine core is a well-established pharmacophore, and the introduction of diverse aryl groups via Suzuki coupling allows for the rapid generation of compound libraries for screening. The trifluoromethyl group often imparts favorable properties such as increased metabolic stability and enhanced binding affinity.[9][10]

Derivatives of trifluoromethyl-pyrimidines have been investigated for a range of therapeutic applications, including their potential as:

-

Anticancer agents: Many pyrimidine derivatives are known to exhibit antiproliferative activity.[6]

-

Antiviral agents: The pyrimidine nucleus is a key component of several antiviral drugs.[9]

-

Antifungal agents: Certain trifluoromethyl pyrimidine derivatives have shown promising antifungal activity.[4][9]

-

Kinase inhibitors: The pyrimidine scaffold is prevalent in numerous kinase inhibitors used in oncology.

The synthesis of novel 4-aryl-6-methyl-2-trifluoromethylpyrimidines through the protocols outlined in this document can provide a valuable platform for the discovery of new therapeutic agents.

References

- 1. benchchem.com [benchchem.com]

- 2. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids | MDPI [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]

- 5. juniperpublishers.com [juniperpublishers.com]

- 6. Frontiers | New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors [frontiersin.org]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 10. Novel Trifluoromethyl Pyrimidinone Compounds With Activity Against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 4-Chloro-6-methyl-2-trifluoromethylpyrimidine in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-6-methyl-2-trifluoromethylpyrimidine is a versatile heterocyclic building block with significant potential in medicinal chemistry. The pyrimidine scaffold is a ubiquitous motif in numerous biologically active compounds and approved drugs.[1][2][3][4][5][6][7][8][9][10] The presence of a trifluoromethyl group (-CF3) often enhances the metabolic stability, lipophilicity, and binding affinity of drug candidates. The chlorine atom at the 4-position serves as a reactive handle for nucleophilic aromatic substitution (SNAr), allowing for the facile introduction of various functional groups and the construction of diverse molecular libraries for drug discovery.

These application notes provide an overview of the utility of this compound in the synthesis of potential therapeutic agents, with a focus on its application as an intermediate in the development of kinase inhibitors. While direct examples of the use of this specific molecule are emerging, the protocols and data presented herein are based on closely related trifluoromethylpyrimidine derivatives and serve as a guide for its application in medicinal chemistry research.[11]

Key Applications in Drug Discovery

The primary application of this compound in medicinal chemistry is as a key intermediate for the synthesis of substituted pyrimidine derivatives. The electron-withdrawing nature of the pyrimidine ring and the trifluoromethyl group activates the C4-position for nucleophilic attack. This allows for the introduction of a variety of amine, alcohol, and thiol-containing fragments, which are crucial for interacting with biological targets.

A significant area of interest is the development of kinase inhibitors. Many kinase inhibitors feature a heterocyclic core that forms hydrogen bonds with the hinge region of the kinase ATP-binding site. The substituted pyrimidine scaffold derived from this compound can serve as such a core, with further modifications to achieve potency and selectivity.

Data Presentation: Biological Activity of Derived Compounds

The following table summarizes the in-vitro biological activities of a series of trifluoromethyl pyrimidine derivatives bearing an amide moiety, synthesized from a structurally similar starting material.[11] This data illustrates the potential of this class of compounds in various therapeutic areas.

| Compound ID | R Group | Antifungal Activity (% Inhibition at 50 µg/mL vs. S. sclerotiorum) | Insecticidal Activity (% Mortality at 500 µg/mL vs. S. frugiperda) | Anticancer Activity (% Inhibition at 5 µg/mL vs. Hela) |

| 5a | 2-Fluorophenyl | 65.4 | 43.3 | 35.1 |

| 5b | 3-Fluorophenyl | 72.1 | 50.0 | 42.6 |

| 5c | 4-Fluorophenyl | 68.9 | 46.7 | 38.9 |

| 5j | 3-Chlorophenyl | 80.2 | 63.3 | 55.4 |

| 5l | 4-Chlorophenyl | 78.5 | 60.0 | 51.7 |

| 5v | 2,4-Dichlorophenyl | 82.7 | 70.0 | 62.3 |

| Tebuconazole | - | 83.3 | - | - |

| Chlorantraniliprole | - | - | >95 | - |

| Doxorubicin | - | - | - | >98 |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the title compound from 4-hydroxy-6-methyl-2-(trifluoromethyl)pyrimidine.[12]

Materials:

-

4-hydroxy-6-methyl-2-(trifluoromethyl)pyrimidine

-

Phosphorus oxychloride (POCl₃)

-

Reaction vessel with reflux condenser

-

Heating mantle

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

A mixture of 4-hydroxy-6-methyl-2-(trifluoromethyl)pyrimidine and an excess of phosphorus oxychloride is placed in a reaction vessel.

-

The mixture is heated to reflux and maintained at this temperature for 11 hours.

-

After the reaction is complete, the excess phosphorus oxychloride is removed under reduced pressure using a rotary evaporator.

-

The resulting crude product is purified by vacuum distillation to yield this compound as a clear liquid.[12]

Expected Yield: ~76.5%[12]

Protocol 2: General Procedure for Nucleophilic Aromatic Substitution (SNAr) with Aminophenols

This protocol is adapted from the synthesis of similar trifluoromethyl pyrimidine derivatives and can be applied to this compound.[11]

Materials:

-

This compound

-

Substituted aminophenol (e.g., 4-aminophenol)

-

Cesium carbonate (Cs₂CO₃)

-

Potassium iodide (KI)

-

Acetone

-

Round-bottom flask

-

Magnetic stirrer

-

Standard work-up and purification equipment (e.g., separatory funnel, rotary evaporator, silica gel for column chromatography)

Procedure:

-

To a round-bottom flask, add this compound (1.0 eq), potassium iodide (0.01 eq), and cesium carbonate (1.5 eq).

-

Add acetone as the solvent and cool the mixture in an ice bath with stirring.

-

Dissolve the substituted aminophenol (1.0 eq) in acetone and add it dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 7-8 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., petroleum ether and ethyl acetate) to obtain the desired 4-((6-methyl-2-(trifluoromethyl)pyrimidin-4-yl)oxy)aniline derivative.

Protocol 3: Amide Coupling to Synthesize Bioactive Derivatives

This protocol describes the coupling of the product from Protocol 2 with a carboxylic acid to generate amide derivatives, based on a similar reported synthesis.[11]

Materials:

-

4-((6-methyl-2-(trifluoromethyl)pyrimidin-4-yl)oxy)aniline derivative (from Protocol 2)

-

Substituted aromatic carboxylic acid

-

1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM)

-

Round-bottom flask

-

Magnetic stirrer

-

Standard work-up and purification equipment

Procedure:

-

To a round-bottom flask, add the 4-((6-methyl-2-(trifluoromethyl)pyrimidin-4-yl)oxy)aniline derivative (1.0 eq), the substituted aromatic carboxylic acid (1.2 eq), and a catalytic amount of DMAP (0.02 eq).

-

Dissolve the reactants in dichloromethane.

-

Add EDCI (1.5 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 8-10 hours.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, evaporate the solvent under reduced pressure.

-

Purify the crude residue by column chromatography on silica gel to obtain the final amide product.

Mandatory Visualizations

Experimental Workflow

Caption: Synthetic workflow for the preparation of bioactive pyrimidine derivatives.

EGFR Signaling Pathway

Many pyrimidine-based molecules are designed as inhibitors of Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. The following diagram illustrates a simplified EGFR signaling cascade.

Caption: Simplified EGFR signaling pathway and the point of inhibition.

References

- 1. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]

- 2. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 3. Epidermal growth factor receptor (EGFR) inhibitors and derived treatments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. US9314464B2 - Compounds and compositions as protein kinase inhibitors - Google Patents [patents.google.com]

- 5. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 6. Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine [cymitquimica.com]

- 9. 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine [mdpi.com]

- 10. 4-Chloro-2-methyl-6-(trifluoromethyl)pyrimidine | C6H4ClF3N2 | CID 19009749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. WO2023249970A1 - Bifunctional compounds containing pyrimidine derivatives for degrading cyclin-dependent kinase 2 via ubiquitin proteasome pathway - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

Application Notes and Protocols for the Characterization of 4-Chloro-6-methyl-2-trifluoromethylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of analytical techniques for the characterization of 4-Chloro-6-methyl-2-trifluoromethylpyrimidine, a key intermediate in various synthetic pathways. The following sections detail protocols for chromatographic and spectroscopic analysis, present quantitative data in a structured format, and include workflow diagrams for clarity.

Overview of Analytical Techniques

The robust characterization of this compound relies on a combination of chromatographic and spectroscopic methods to determine its identity, purity, and structural integrity. High-Performance Liquid Chromatography (HPLC) is the primary technique for purity assessment and quantification. Gas Chromatography-Mass Spectrometry (GC-MS) provides detailed information about volatile impurities and confirms the molecular weight and fragmentation pattern. Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for unambiguous structure elucidation, while Fourier-Transform Infrared (FTIR) spectroscopy helps in identifying functional groups.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a versatile technique for separating and quantifying this compound from starting materials, by-products, and other impurities. A reversed-phase method is typically employed.

Experimental Protocol: Reversed-Phase HPLC

-

Objective: To determine the purity of this compound and quantify related substances.

-

Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

-

Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent (e.g., acetonitrile) to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

Table 1: HPLC Method Parameters

| Parameter | Recommended Conditions |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Trifluoroacetic Acid in WaterB: 0.1% Trifluoroacetic Acid in Acetonitrile |

| Gradient | 0-20 min: 30-90% B20-25 min: 90% B25-26 min: 90-30% B26-30 min: 30% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 254 nm |

| Injection Volume | 10 µL |

Note: This is a starting method and may require optimization for specific impurity profiles.

Data Presentation

The purity is calculated as the percentage of the main peak area relative to the total peak area in the chromatogram.

Table 2: Typical HPLC Data (Predicted)

| Compound | Retention Time (min) | Relative Retention Time |

| This compound | ~15.2 | 1.00 |

| Starting Material/Impurity 1 | Varies | Varies |

| By-product/Impurity 2 | Varies | Varies |

Workflow for HPLC Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification

GC-MS is a powerful technique for the identification of this compound and volatile impurities. Electron ionization (EI) is typically used to generate a reproducible fragmentation pattern.

Experimental Protocol: GC-MS Analysis

-

Objective: To confirm the identity and molecular weight of this compound and to identify volatile impurities.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an EI source.

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 100 µg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

Table 3: GC-MS Method Parameters

| Parameter | Recommended Conditions |

| GC Column | HP-5MS (or equivalent), 30 m x 0.25 mm x 0.25 µm |

| Carrier Gas | Helium, constant flow at 1 mL/min |

| Injector Temperature | 250 °C |

| Injection Mode | Split (e.g., 50:1) |

| Oven Program | Initial: 80 °C, hold 2 minRamp: 10 °C/min to 280 °C, hold 5 min |

| MS Source | Electron Ionization (EI) at 70 eV |

| MS Transfer Line Temp | 280 °C |

| Mass Range | m/z 40-400 |

Data Presentation

The mass spectrum will show the molecular ion peak and characteristic fragment ions.

Table 4: Predicted GC-MS Fragmentation Data

| m/z | Proposed Fragment Ion | Neutral Loss |

| 196/198 | [M]⁺ | - |

| 161 | [M-Cl]⁺ | Cl |

| 127 | [M-CF₃]⁺ | CF₃ |

| 69 | [CF₃]⁺ | C₅H₄ClN₂ |

Note: The presence of two mass units for chlorine-containing fragments (e.g., 196/198) is due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio.

Workflow for GC-MS Analysis

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy